molecular formula C10H11FO4 B14760855 3-Ethoxy-2-fluoro-5-methoxybenzoic acid

3-Ethoxy-2-fluoro-5-methoxybenzoic acid

Cat. No.: B14760855
M. Wt: 214.19 g/mol
InChI Key: USIHFUGFTUTUHV-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11FO4 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoro-5-methoxybenzoic acid typically involves the introduction of the ethoxy, fluoro, and methoxy groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with the desired substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluoro, ethoxy, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-Ethoxy-2-fluoro-5-methoxybenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-fluoro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the ethoxy, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methoxybenzoic acid: Similar in structure but lacks the ethoxy group.

    5-Fluoro-2-methoxybenzoic acid: Similar but with different positioning of the fluoro and methoxy groups.

    3-Ethoxy-5-fluoro-2-methoxybenzoic acid: An isomer with a different arrangement of substituents.

Uniqueness

3-Ethoxy-2-fluoro-5-methoxybenzoic acid is unique due to its specific combination of substituents, which can result in distinct chemical and biological properties. The presence of the ethoxy group, in particular, can enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

3-ethoxy-2-fluoro-5-methoxybenzoic acid

InChI

InChI=1S/C10H11FO4/c1-3-15-8-5-6(14-2)4-7(9(8)11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

USIHFUGFTUTUHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1F)C(=O)O)OC

Origin of Product

United States

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